molecular formula C13H18BrNO B12074456 1-(3-Bromophenethyl)piperidin-4-ol

1-(3-Bromophenethyl)piperidin-4-ol

Cat. No.: B12074456
M. Wt: 284.19 g/mol
InChI Key: SAEXLXXGFMVVMR-UHFFFAOYSA-N
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Description

1-(3-Bromophenethyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromophenethyl group attached to the piperidin-4-ol moiety. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .

Preparation Methods

The synthesis of 1-(3-Bromophenethyl)piperidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the bromophenethyl group: This step involves the reaction of the piperidine derivative with a bromophenethyl halide under suitable conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production .

Chemical Reactions Analysis

1-(3-Bromophenethyl)piperidin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-(3-Bromophenethyl)piperidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, piperidine derivatives are known to interact with neurotransmitter receptors, affecting signal transduction and cellular responses .

Comparison with Similar Compounds

1-(3-Bromophenethyl)piperidin-4-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

1-[2-(3-bromophenyl)ethyl]piperidin-4-ol

InChI

InChI=1S/C13H18BrNO/c14-12-3-1-2-11(10-12)4-7-15-8-5-13(16)6-9-15/h1-3,10,13,16H,4-9H2

InChI Key

SAEXLXXGFMVVMR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CCC2=CC(=CC=C2)Br

Origin of Product

United States

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